Cas no 921567-54-6 (N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide)

N-(4-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide is a synthetic compound featuring a thiazole-thiophene carboxamide core linked to a 2-fluorophenyl-substituted piperazine moiety. This structure confers potential bioactivity, particularly in neurological and pharmacological applications, due to the presence of the fluorophenylpiperazine group, which is known for modulating receptor interactions. The thiazole and thiophene components enhance molecular stability and binding affinity. Its well-defined chemical architecture makes it a valuable intermediate for drug discovery, particularly in targeting serotonin or dopamine receptors. The compound’s purity and synthetic reproducibility ensure consistency in research applications. Further studies may explore its pharmacokinetic properties and therapeutic potential.
N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide structure
921567-54-6 structure
Product name:N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide
CAS No:921567-54-6
MF:C20H19FN4O2S2
MW:430.518864870071
CID:6022184
PubChem ID:41160036

N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide
    • N-[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
    • AKOS024628372
    • N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide
    • N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide
    • F2202-1740
    • 921567-54-6
    • Inchi: 1S/C20H19FN4O2S2/c21-15-4-1-2-5-16(15)24-7-9-25(10-8-24)18(26)12-14-13-29-20(22-14)23-19(27)17-6-3-11-28-17/h1-6,11,13H,7-10,12H2,(H,22,23,27)
    • InChI Key: LXIXXLJFYAIGBJ-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=NC(CC(N3CCN(C4=CC=CC=C4F)CC3)=O)=CS2)=O)SC=CC=1

Computed Properties

  • Exact Mass: 430.09334637g/mol
  • Monoisotopic Mass: 430.09334637g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 591
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 122Ų

N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2202-1740-4mg
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide
921567-54-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2202-1740-30mg
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide
921567-54-6 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2202-1740-2mg
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide
921567-54-6 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2202-1740-20mg
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide
921567-54-6 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2202-1740-25mg
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide
921567-54-6 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2202-1740-5μmol
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide
921567-54-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2202-1740-10mg
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide
921567-54-6 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2202-1740-20μmol
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide
921567-54-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2202-1740-5mg
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide
921567-54-6 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2202-1740-100mg
N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide
921567-54-6 90%+
100mg
$248.0 2023-05-16

N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide Related Literature

Additional information on N-(4-{2-4-(2-fluorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide

N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide: A Comprehensive Overview

N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide, commonly referred to by its CAS registry number 921567-54-6, is a complex organic compound with significant potential in the fields of pharmacology and material science. This compound has garnered attention due to its unique structural features and promising applications in drug development and advanced materials.

The molecular structure of this compound is characterized by a thiazole ring system, which serves as the central scaffold. Attached to this thiazole ring is a thiophene carboxamide group, which introduces additional functional diversity. The presence of a piperazine moiety further enhances the compound's versatility, as piperazine rings are known for their ability to form hydrogen bonds and participate in various biochemical interactions.

Recent studies have highlighted the potential of this compound in targeting specific biological pathways, particularly those involved in neurodegenerative diseases and cancer. The integration of a fluorophenyl group within the piperazine ring suggests that this compound may exhibit enhanced bioavailability and selectivity when interacting with cellular receptors.

From a synthetic perspective, the construction of this compound involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The synthesis begins with the preparation of the thiazole core, followed by the introduction of the thiophene carboxamide group through amide bond formation. The incorporation of the piperazine ring is achieved via nucleophilic substitution reactions, ensuring precise control over the stereochemistry and regioselectivity.

One of the most intriguing aspects of this compound is its ability to modulate enzyme activity through allosteric mechanisms. Preliminary in vitro studies have demonstrated that it can inhibit key enzymes involved in inflammation and oxidative stress, making it a potential candidate for anti-inflammatory and antioxidant therapies.

In terms of pharmacokinetics, this compound exhibits favorable properties such as moderate solubility in aqueous solutions and reasonable permeability across biological membranes. These characteristics suggest that it could be developed into an oral drug with acceptable bioavailability.

Looking ahead, ongoing research is focused on optimizing the compound's pharmacodynamic properties through structural modifications. For instance, researchers are exploring the impact of substituting different groups on the fluorophenyl ring to enhance selectivity and reduce off-target effects.

In conclusion, N-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide represents a promising lead compound in drug discovery. Its unique combination of structural features and biological activities positions it as a valuable tool for advancing our understanding of complex biological systems and developing novel therapeutic agents.

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